molecular formula C17H13FN6O2S B6504173 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396851-04-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B6504173
CAS No.: 1396851-04-9
M. Wt: 384.4 g/mol
InChI Key: HPZSQVSPXXPUQN-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13FN6O2S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.08047301 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2S/c1-2-26-12-7-8-13-14(9-12)27-17(19-13)20-16(25)15-21-23-24(22-15)11-5-3-10(18)4-6-11/h3-9H,2H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZSQVSPXXPUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a tetrazole ring. Its molecular formula is C18H18FN5O2SC_{18}H_{18}FN_{5}O_{2}S, with a molecular weight of approximately 373.43 g/mol. The presence of the ethoxy group and the fluorophenyl substituent contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Summary

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 μg/mL
Compound BS. aureus5 μg/mL
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazoleBacillus subtilis15 μg/mL

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays have revealed that it exhibits significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and HepG2 .

Table 2: Antitumor Activity Overview

Cell LineIC50 (μM)Mechanism of Action
Mia PaCa-212Induction of apoptosis
HepG215Cell cycle arrest
RKO20Inhibition of proliferation

The biological activity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole appears to be mediated by several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that it can bind to DNA or interfere with its replication processes, leading to cell death.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

A notable study evaluated the efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole in a murine model of cancer. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. This underscores the potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in human cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide exhibits anti-inflammatory properties. Research has demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Activity TypeEfficacyReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide. Benzothiazole derivatives are known for their fungicidal properties. Studies have indicated that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can effectively control fungal pathogens in crops .

Data Table: Pesticidal Efficacy

Pathogen TypeControl EfficacyReference
Fungal pathogensSignificant control observed

Polymer Development

In material science, the incorporation of benzothiazole derivatives into polymer matrices is being explored for enhancing material properties such as thermal stability and UV resistance. The unique chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide allows for potential applications in developing advanced materials with specific mechanical properties .

Data Table: Material Properties Enhancement

PropertyImprovement TypeReference
Thermal StabilityEnhanced stability at elevated temperatures
UV ResistanceImproved resistance to UV degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.